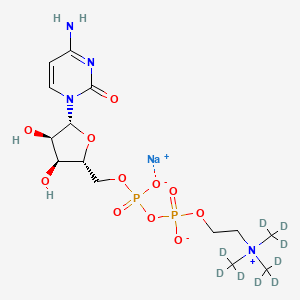
Citicoline-d9 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citicoline-d9 (sodium) is a deuterated form of citicoline, also known as cytidine diphosphate-choline. Citicoline is an endogenous compound that plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline-d9 (sodium) is used in scientific research to study the pharmacokinetics and metabolism of citicoline due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of citicoline-d9 (sodium) involves the incorporation of deuterium atoms into the citicoline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated choline with cytidine diphosphate under controlled conditions to form citicoline-d9. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of citicoline-d9 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality and consistency of the product.
化学反応の分析
Types of Reactions
Citicoline-d9 (sodium) undergoes various chemical reactions, including:
Hydrolysis: Citicoline-d9 can be hydrolyzed to produce deuterated choline and cytidine.
Phosphorylation: It can participate in phosphorylation reactions to form deuterated phosphatidylcholine.
Oxidation and Reduction: Citicoline-d9 can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the use of acids or bases as catalysts.
Phosphorylation: Requires the presence of ATP and specific enzymes such as CTP-phosphocholine cytidylyltransferase.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions.
Major Products
The major products formed from these reactions include deuterated choline, cytidine, and deuterated phosphatidylcholine, which are important for studying the metabolic pathways and biological effects of citicoline.
科学的研究の応用
Citicoline-d9 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the synthesis and degradation pathways of phospholipids.
Biology: Helps in studying the role of citicoline in cell membrane integrity and function.
Medicine: Investigated for its potential neuroprotective effects in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and dietary supplements aimed at enhancing cognitive function and brain health.
作用機序
Citicoline-d9 (sodium) exerts its effects by serving as a precursor for the synthesis of phosphatidylcholine, a key component of cell membranes. It enhances the production of acetylcholine, a neurotransmitter involved in cognitive function. Citicoline-d9 also promotes the repair of damaged cell membranes and supports neuronal health by increasing the levels of phospholipids and reducing oxidative stress. The molecular targets include enzymes involved in phospholipid synthesis and pathways related to neuroprotection and cognitive enhancement.
類似化合物との比較
Similar Compounds
Choline: A precursor to acetylcholine and phosphatidylcholine, similar to citicoline but without the cytidine component.
Alpha-GPC (Alpha-glycerylphosphorylcholine): Another choline-containing compound used for cognitive enhancement.
Phosphatidylcholine: A direct product of citicoline metabolism, essential for cell membrane structure.
Uniqueness
Citicoline-d9 (sodium) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Unlike other choline-containing compounds, citicoline-d9 provides both choline and cytidine, making it a more comprehensive precursor for phospholipid synthesis and offering broader neuroprotective benefits.
By understanding the synthesis, reactions, applications, and mechanisms of citicoline-d9 (sodium), researchers can better explore its potential in various scientific and medical fields.
特性
分子式 |
C14H25N4NaO11P2 |
|---|---|
分子量 |
519.36 g/mol |
IUPAC名 |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1/i1D3,2D3,3D3; |
InChIキー |
YWAFNFGRBBBSPD-ADEBNNMHSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Na+] |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















